Ethyl 2-chlorothiazole-4-acetate
Description
Historical Context and Significance of Thiazole (B1198619) Derivatives in Medicinal Chemistry
The story of thiazole chemistry began in 1887 with the first reported synthesis by Hantzsch and Weber. sciencescholar.us This five-membered aromatic ring containing sulfur and nitrogen quickly garnered attention for its unique properties and versatile reactivity. sciencescholar.useurekaselect.com Early work by pioneers like Hofmann, Hantsch, and Bogert laid the foundation for a field that would become integral to medicinal chemistry. eurekaselect.comresearchgate.net The significance of the thiazole nucleus was firmly established with its discovery as a core component of essential natural products like vitamin B1 (thiamine) and the antibiotic penicillin. eurekaselect.comresearchgate.net
Over the decades, the therapeutic importance of thiazole derivatives has expanded dramatically. They have been successfully developed into a wide array of drugs with diverse biological activities, including antimicrobial (sulfazole), antiretroviral (ritonavir), and antifungal (abafungin) agents. eurekaselect.com The versatility of the thiazole scaffold is further demonstrated by its presence in anticancer drugs like tiazofurin (B1684497) and its use in industrial applications such as vulcanizing accelerators. eurekaselect.comresearchgate.net This rich history underscores the enduring importance of thiazole derivatives in the ongoing quest for new and effective therapeutic agents.
Overview of Thiazole Ring System as a Privileged Scaffold in Drug Discovery
The thiazole ring is widely recognized as a "privileged scaffold" in drug discovery, a term that reflects its recurring presence in a multitude of biologically active compounds. nih.govnih.govresearchgate.netresearchgate.net This five-membered heterocycle, with its constituent sulfur and nitrogen atoms, offers a unique combination of electronic properties and structural features that make it an ideal building block for designing new drugs. eurekaselect.comnumberanalytics.com Its aromatic nature allows for various chemical modifications, enabling the fine-tuning of a molecule's pharmacological profile. researchgate.net
The privileged status of the thiazole ring is evidenced by its incorporation into more than 18 FDA-approved drugs, spanning a wide range of therapeutic areas. sciencescholar.usnih.gov These include treatments for bacterial infections, cancer, allergies, hypertension, and inflammation. nih.gov The ability of the thiazole nucleus to interact with a diverse set of biological targets is a key reason for its success. For instance, thiazole-containing compounds have been developed as inhibitors of various enzymes and receptors that are implicated in disease processes. nih.govnih.gov The structural resemblance of some thiazole derivatives to naturally occurring biomolecules, such as purines, has also been exploited in the design of novel therapeutics. nih.gov
Contemporary Research Directions in Thiazole-Based Compounds
Modern research continues to uncover new and exciting applications for thiazole-based compounds, driven by the urgent need for novel therapies to address challenges like antimicrobial resistance and cancer. jchemrev.comfrontiersin.org A significant focus of current research is the development of new antimicrobial agents. Scientists are designing and synthesizing novel thiazole derivatives to combat drug-resistant bacteria and fungi. jchemrev.comresearchgate.net These efforts often involve creating hybrid molecules that combine the thiazole scaffold with other pharmacologically active groups to enhance their efficacy. frontiersin.org
In the realm of oncology, thiazole derivatives are being investigated as potent anticancer agents. nih.gov Researchers are exploring their potential to inhibit key enzymes and pathways involved in tumor growth and progression, such as tyrosine kinases and microtubule function. nih.gov The development of multi-targeted inhibitors, which can simultaneously act on several cancer-related targets, is a particularly promising area of investigation. frontiersin.org
Furthermore, the unique chemical properties of thiazoles are being harnessed in the development of new synthetic methodologies. wisdomlib.org This includes the use of microwave-assisted synthesis and other green chemistry approaches to create libraries of diverse thiazole derivatives for high-throughput screening. jchemrev.com The ongoing exploration of the vast chemical space around the thiazole nucleus holds great promise for the discovery of next-generation drugs with improved efficacy and safety profiles.
Focus on Chlorinated Thiazoles and their Unique Reactivity Profiles
Chlorinated thiazoles represent a specific subclass of thiazole derivatives with distinct chemical properties and reactivity. The introduction of a chlorine atom onto the thiazole ring can significantly influence the molecule's electronic distribution and, consequently, its biological activity and reactivity in chemical syntheses. The electron-withdrawing nature of chlorine can enhance the electrophilicity of the thiazole ring, making it more susceptible to nucleophilic attack. This altered reactivity is a key feature that medicinal chemists can exploit when designing new drug candidates or synthetic intermediates.
The presence of a chlorine atom can also impact the metabolic stability of a thiazole-containing drug. The biotransformation of thiazole rings, often catalyzed by cytochrome P450 enzymes, can lead to the formation of reactive metabolites. nih.gov Understanding how chlorination affects these metabolic pathways is crucial for predicting the potential toxicity of new drug candidates. nih.gov Quantum chemical studies have been employed to investigate the energy barriers for various metabolic reactions, providing insights into how structural modifications like chlorination can influence the formation of reactive species. nih.gov This knowledge is invaluable for designing safer and more effective thiazole-based therapeutics.
Chemical Profile of Ethyl 2-chlorothiazole-4-acetate
| Property | Value | Source |
| Molecular Formula | C7H8ClNO2S | calpaclab.comlabcompare.com |
| Molecular Weight | 205.7 g/mol | calpaclab.com |
| CAS Number | 464185-24-8 | calpaclab.com |
| Purity | ≥96% | calpaclab.comlabcompare.com |
| SMILES | CCOC(=O)CC1=CSC(=N1)Cl | labcompare.com |
Synthesis and Elucidation of this compound
The synthesis of thiazole derivatives can be achieved through various established methods, with the Hantzsch thiazole synthesis being a classic and widely used approach. This method typically involves the reaction of a thiourea (B124793) or thioamide with an α-haloketone. orgsyn.org
A common route to a precursor of the title compound, ethyl 2-aminothiazole-4-acetate, involves the condensation of thiourea with ethyl chloroacetoacetate. orgsyn.org Ethyl chloroacetoacetate itself can be prepared by the chlorination of ethyl acetoacetate (B1235776) using sulfuryl chloride. google.com The resulting ethyl 2-aminothiazole-4-acetate is a key intermediate in the synthesis of many cephalosporin (B10832234) antibiotics. nih.gov
The conversion of the 2-amino group on the thiazole ring to a chloro group can be accomplished through a Sandmeyer-type reaction. For instance, a related compound, ethyl 2-(2-bromothiazol-4-yl)acetate, has been synthesized from ethyl 2-(2-aminothiazol-4-yl)acetate using a bromination reagent and a diazotization reagent. google.com A similar strategy involving a chlorinating agent would yield this compound.
The structure of this compound can be confirmed through various spectroscopic techniques. Infrared (IR) spectroscopy would show characteristic absorption bands for the ester carbonyl (C=O) group and the C=N and C=S bonds within the thiazole ring. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and substitution pattern of the thiazole ring and the ethyl acetate (B1210297) side chain. nih.govnih.gov Mass spectrometry would determine the molecular weight of the compound and provide fragmentation patterns that further support the proposed structure. nih.gov
Chemical Reactivity and Applications
A Versatile Building Block in Organic Synthesis
This compound serves as a valuable and versatile building block in organic synthesis, primarily due to the presence of multiple reactive sites within its structure. The chlorine atom at the 2-position of the thiazole ring is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position, enabling the synthesis of diverse libraries of 2-substituted thiazole derivatives.
Furthermore, the ester functionality provides another handle for chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in coupling reactions to build more complex molecules. The methylene (B1212753) group adjacent to the ester is also acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. This multi-faceted reactivity makes this compound a powerful tool for synthetic chemists.
A Key Intermediate in Medicinal Chemistry
The structural motif of a 2-substituted-4-acetatethiazole is a common feature in a number of medicinally important compounds, particularly in the field of antibiotics. For example, many third-generation cephalosporin antibiotics feature a 2-aminothiazole (B372263) ring with an acetic acid or ester side chain at the 4-position. These structural features are crucial for their potent antibacterial activity.
Therefore, this compound represents a key intermediate for the synthesis of these and other bioactive molecules. The ability to readily modify the 2-position through nucleophilic substitution allows for the exploration of structure-activity relationships and the optimization of biological activity. For instance, the chlorine atom can be displaced by various amines, thiols, or other nucleophiles to generate novel thiazole derivatives with potential therapeutic applications. The synthesis of new thiazole-based compounds with potential antibacterial, antifungal, anticancer, and anti-inflammatory properties often relies on versatile intermediates like this compound. frontiersin.orgwisdomlib.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-2-11-6(10)3-5-4-12-7(8)9-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTXHMCYDPZYQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653277 | |
| Record name | Ethyl (2-chloro-1,3-thiazol-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
464185-24-8 | |
| Record name | Ethyl (2-chloro-1,3-thiazol-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 Chlorothiazole 4 Acetate and Its Analogues
Precursor Synthesis and Derivatization
Synthesis of Thiazole-4-carboxylates as Key Intermediates
The formation of the thiazole-4-carboxylate scaffold is a critical step. The most prevalent precursor for Ethyl 2-chlorothiazole-4-acetate is Ethyl 2-aminothiazole-4-carboxylate.
The primary method for synthesizing Ethyl 2-aminothiazole-4-carboxylate is the Hantzsch thiazole (B1198619) synthesis . chemhelpasap.comsynarchive.com This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. researchgate.netyoutube.com Specifically, ethyl bromopyruvate is reacted with thiourea (B124793) in a solvent such as ethanol (B145695). nih.gov The reaction proceeds by initial nucleophilic attack of the thioamide sulfur on the α-carbon of the ester, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com
A "one-pot" variation of this synthesis has been developed, which simplifies the procedure by combining bromination and cyclization steps. This method starts with ethyl acetoacetate (B1235776), which is brominated in situ using N-bromosuccinimide (NBS), and then reacted with thiourea without isolating the bromo-intermediate. organic-chemistry.orggoogle.com
Another important intermediate, the parent Ethyl thiazole-4-carboxylate , can be prepared through several routes. One general method involves the condensation of ethyl isocyanoacetate with O-ethyl thioformate. orgsyn.org Alternative preparations include the hydrogenolysis of Ethyl 2-bromothiazole-4-carboxylate or the desulfurization of Ethyl 2-mercaptothiazole-4-carboxylate. orgsyn.org
A summary of a typical Hantzsch synthesis for a key precursor is presented below:
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |
| Ethyl bromopyruvate | Thiourea | Ethanol | Reflux, 24h | Ethyl 2-aminothiazole-4-carboxylate | ~72% | nih.gov, google.com |
| Ethyl acetoacetate / NBS | Thiourea | Water/THF | "One-pot", heating | Ethyl 2-aminothiazole-4-carboxylate | Good | google.com |
| Ethyl isocyanoacetate | O-ethyl thioformate | Dichloromethane | 50°C, 30 min | Ethyl thiazole-4-carboxylate | 81-87% | orgsyn.org |
Preparation of Ethyl Chloroacetate (B1199739) and Related Halogenated Esters
Ethyl chloroacetate (C₄H₇ClO₂) is a fundamental building block in various synthetic pathways, including those for related heterocyclic systems. google.com The most common method for its preparation is the Fischer esterification of chloroacetic acid with ethanol. nih.gov This reaction is typically catalyzed by a strong mineral acid, such as concentrated sulfuric acid, and heated under reflux to drive the equilibrium towards the ester product. chemhelpasap.comnih.gov
To improve the efficiency and yield of this esterification, various catalytic systems and process optimizations have been investigated. Research has shown that sodium dodecyl sulfate (B86663) (SDS) can act as an effective and environmentally friendlier catalyst, achieving yields up to 97.1%. nih.gov Another advanced method involves reactive distillation using a cation exchange resin as a catalyst, which can push the yield to as high as 98.9% by continuously removing water from the reaction mixture. orgsyn.org
A comparison of different methods for synthesizing Ethyl Chloroacetate is detailed in the table below.
| Reactants | Catalyst/Method | Solvent | Conditions | Yield | Reference |
| Chloroacetic acid, Ethanol | Sulfuric Acid | None | Reflux, 5-6h | Good | nih.gov |
| Chloroacetic acid, Ethanol | Sulfuric Acid | Benzene | Reflux with azeotropic removal of water | 85% | chemhelpasap.com |
| Chloroacetic acid, Ethanol | Sodium Dodecyl Sulfate (SDS) | Cyclohexane | Reflux, 2.5h | 97.1% | nih.gov |
| Chloroacetic acid, Ethanol | Cation Exchange Resin | Cyclohexane | Reactive Distillation | 98.9% | orgsyn.org |
Incorporation of the Ethyl Acetate (B1210297) Moiety into the Thiazole Ring System
The ethyl acetate group (-CH₂COOEt) is typically introduced at the 4-position of the thiazole ring during the ring's formation rather than as a subsequent derivatization. The Hantzsch synthesis is particularly well-suited for this, as the choice of the α-carbonyl reactant directly determines the substituent at this position.
By using ethyl bromopyruvate or in situ generated ethyl 2-bromoacetoacetate , the ethyl carboxylate group is directly incorporated into the final thiazole product, yielding ethyl thiazole-4-carboxylates. nih.gov Similarly, the condensation reaction involving ethyl isocyanoacetate also directly installs the ethyl ester function at the 4-position of the thiazole ring. orgsyn.org In other related syntheses, the ethyl acetate moiety can be attached to a pre-existing heterocyclic core by nucleophilic substitution using ethyl chloroacetate or ethyl bromoacetate. google.comorganic-chemistry.orgnih.gov
Direct Synthetic Routes to this compound
Direct synthesis of the title compound generally involves the transformation of a functional group at the 2-position of a pre-formed ethyl thiazole-4-carboxylate intermediate into a chloro group.
Optimization of Reaction Conditions for Yield and Selectivity
The most established and logical route to this compound is the Sandmeyer reaction . sigmaaldrich.com This classic transformation is ideal for converting an aromatic amino group into a halide. The starting material for this route is Ethyl 2-aminothiazole-4-carboxylate. nih.govsigmaaldrich.com The reaction proceeds in two main stages:
Diazotization : The amino group of Ethyl 2-aminothiazole-4-carboxylate is treated with a nitrite (B80452) source, such as sodium nitrite (NaNO₂) or an alkyl nitrite (e.g., tert-butyl nitrite), in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (typically 0–5 °C). This forms a highly reactive diazonium salt intermediate.
Displacement : The diazonium salt is then decomposed in the presence of a copper(I) chloride (CuCl) catalyst. The copper catalyst facilitates the displacement of the diazonium group (N₂) by a chloride ion, yielding the final product, this compound.
Optimization of this reaction is crucial for achieving high yield and selectivity. Key parameters include:
Temperature Control : Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.
Catalyst : The use of a copper(I) catalyst is standard for Sandmeyer reactions involving chloride. The concentration and purity of the catalyst can affect reaction rates and yields.
Acid and Nitrite Source : The choice of acid and nitrite source can influence the efficiency of the diazotization step.
An alternative, though less commonly cited for this specific molecule, would be the chlorination of Ethyl 2-hydroxythiazole-4-carboxylate . This would involve treating the hydroxy-thiazole (which exists in tautomeric equilibrium with 2-thiazolone-4-carboxylate) with a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.gov
Application of Established Heterocyclic Synthesis Strategies
The synthesis of this compound is a prime example of applying robust, well-known synthetic strategies from heterocyclic chemistry.
Hantzsch Thiazole Synthesis : As the foundational method for creating the thiazole ring of the precursor, this reaction remains one of the most versatile and widely used strategies in thiazole chemistry due to its simplicity and the accessibility of its starting materials. chemhelpasap.comsynarchive.comorganic-chemistry.org
Sandmeyer Reaction : This reaction provides a reliable method for introducing a halogen to an aromatic or heteroaromatic ring at a specific position via an amino precursor. sigmaaldrich.com Its application to 2-aminothiazoles is a documented strategy for producing 2-halothiazoles, which are valuable intermediates for further cross-coupling reactions or other functionalizations.
Hantzsch Synthesis to build the Ethyl 2-aminothiazole-4-carboxylate core.
Sandmeyer Reaction to convert the 2-amino group to the 2-chloro group.
This strategic combination allows for the efficient and regioselective construction of the target molecule, this compound. chemimpex.com
Synthesis of Diverse this compound Derivatives
The presence of a reactive chlorine atom at the 2-position and an ester group at the 4-position of the thiazole ring makes this compound an ideal substrate for a wide range of chemical transformations. These modifications allow for the introduction of diverse functionalities, leading to the generation of extensive libraries of thiazole derivatives with potential applications in various fields.
Modification at the 2-Position of the Thiazole Ring
The C2-chloro substituent of this compound is susceptible to nucleophilic aromatic substitution, providing a straightforward pathway for the introduction of various substituents.
The conversion of the 2-chloro group to an amino group is a fundamental transformation in the synthesis of many biologically active thiazole derivatives. This is typically achieved through nucleophilic substitution with ammonia (B1221849) or primary and secondary amines. For instance, the reaction of 2-aminothiazole (B372263) with bromoethyl acetate in the presence of sodium bicarbonate and absolute ethanol can yield ethyl 2-(thiazol-2-ylamino)acetate ekb.eg. While this illustrates the general reactivity, the direct substitution on this compound with various amines provides a more direct route to a diverse set of 2-amino-thiazole-4-acetate derivatives. The reaction conditions for such substitutions are crucial and often require optimization based on the nucleophilicity of the amine and the steric hindrance around the reaction center.
A general approach involves heating the 2-chlorothiazole (B1198822) derivative with the desired amine in a suitable solvent, sometimes in the presence of a base to neutralize the hydrogen chloride formed during the reaction.
Table 1: Synthesis of Ethyl 2-amino-4-thiazoleacetate Derivatives
| Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ammonia | - | Ethanol | Reflux | Moderate | General Method |
| Aniline | Triethylamine | DMF | 100 | Good | nih.gov |
| Substituted Anilines | Triethylamine | DMF | 100 | Good | nih.gov |
| Hydrazine (B178648) | - | Ethanol | Reflux | High | ekb.eg |
The introduction of sulfur-containing functional groups at the 2-position of the thiazole ring is another important modification. This can be accomplished by reacting this compound with a thiol or a thiolate salt. The resulting 2-sulfanylthiazole derivative can then be oxidized to the corresponding sulfonyl compound.
The synthesis of ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate derivatives through the reaction of 2-mercaptobenzothiazole (B37678) with ethyl chloroacetate in the presence of a base like potassium carbonate provides a relevant analogy derpharmachemica.com. Similarly, reacting this compound with various thiols in the presence of a base would yield the corresponding ethyl 2-(alkylsulfanyl)thiazole-4-acetates or ethyl 2-(arylsulfanyl)thiazole-4-acetates.
The subsequent oxidation of the sulfide (B99878) to a sulfone is a common transformation, often achieved using oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. The choice of oxidant and reaction conditions can influence the outcome, allowing for selective oxidation to the sulfoxide (B87167) or the sulfone.
Table 2: Synthesis of Ethyl 2-Sulfanyl and 2-Sulfonylthiazole-4-acetate Derivatives
| Reagent | Reaction Type | Conditions | Product | Reference |
| Alkanethiol/Arenethiol | Nucleophilic Substitution | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Ethyl 2-(alkylsulfanyl/arylsulfanyl)thiazole-4-acetate | derpharmachemica.com (analogy) |
| H₂O₂ or m-CPBA | Oxidation | Solvent (e.g., Acetic Acid or Dichloromethane) | Ethyl 2-(alkylsulfonyl/arylsulfonyl)thiazole-4-acetate | General Method |
Modification of the halogen at the 2-position can be achieved through halogen exchange reactions. The Sandmeyer reaction is a classical method for converting an amino group into a halogen. Starting from ethyl 2-aminothiazole-4-acetate, diazotization followed by treatment with a copper(I) halide can introduce a chloro, bromo, or iodo substituent at the 2-position. nih.govgoogle.com For example, reacting a 2-aminothiazole derivative with n-butyl nitrite and a supported copper(I) halide in acetonitrile (B52724) can yield the corresponding 2-halothiazole. nih.gov
Another powerful method for rearranging halogens on the thiazole ring is the "halogen dance" reaction. This base-induced intramolecular halogen migration can be used to synthesize specific regioisomers of halothiazoles that might be difficult to obtain through other methods.
Table 3: Halogenation and Halogen Exchange Reactions
| Reaction | Starting Material | Reagents | Product | Reference |
| Sandmeyer Reaction | Ethyl 2-aminothiazole-4-acetate | 1. NaNO₂, HCl2. CuX (X = Cl, Br, I) | Ethyl 2-halothiazole-4-acetate | nih.govgoogle.com |
| Halogen Exchange | Ethyl 2-bromothiazole-4-acetate | Alumina-KCuBr₂ | Ethyl 2-bromothiazole-4-acetate (higher yield) | nih.gov |
Derivatization of the Ester Group
The ethyl ester functionality at the 4-position of the thiazole ring offers another site for chemical modification, most commonly through hydrolysis to the corresponding carboxylic acid.
The hydrolysis of the ethyl ester of 2-chlorothiazole-4-acetate to its corresponding carboxylic acid, 2-chlorothiazole-4-carboxylic acid, is a key step in the synthesis of many derivatives where the carboxylic acid functionality is required for further reactions, such as amide bond formation. This transformation can be achieved under either acidic or basic conditions. mnstate.educhemguide.co.uk
Basic hydrolysis, often referred to as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uk The reaction is generally irreversible as the resulting carboxylate salt is deprotonated and thus unreactive towards the alcohol byproduct. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the desired carboxylic acid.
Acid-catalyzed hydrolysis is another viable method, where the ester is heated with water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uklibretexts.org This reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is typically used.
A patent describes the hydrolysis of methyl thiazole-4-carboxylate to thiazole-4-carboxylic acid by refluxing with a 10% aqueous sodium hydroxide solution, followed by acidification with HCl. google.com A similar procedure would be applicable to this compound.
Table 4: Hydrolysis of this compound
| Condition | Reagents | Temperature | Product | Reference |
| Basic | NaOH(aq) or KOH(aq) | Reflux | 2-Chlorothiazole-4-carboxylate salt | chemguide.co.ukgoogle.com (analogy) |
| Acidic | H₂O, H₂SO₄ or HCl | Reflux | 2-Chlorothiazole-4-carboxylic acid | chemguide.co.uklibretexts.org |
Formation of Hydrazides and Subsequent Cyclizations
The conversion of the ester functionality in this compound and its analogs into a hydrazide group is a common and straightforward synthetic transformation. This is typically achieved by reacting the ester with hydrazine hydrate (B1144303) (NH₂NH₂·H₂O), often in an alcoholic solvent like ethanol. This reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the corresponding acetohydrazide. This transformation is a key step as the resulting hydrazide is a versatile intermediate for the synthesis of a variety of heterocyclic systems through subsequent cyclization reactions. researchgate.net
The 2-chlorothiazole-4-acetohydrazide intermediate can be utilized in numerous cyclization reactions to construct new ring systems appended to the thiazole core. The specific product of the cyclization depends on the reagent reacted with the hydrazide. For instance, hydrazides can undergo condensation with aldehydes or ketones to form hydrazones, which can then be cyclized under various conditions. chempap.org
One common strategy involves the reaction of the hydrazide with compounds containing two electrophilic centers, leading to the formation of five- or six-membered heterocyclic rings. For example, cyclization with 1,3-dielectrophiles can yield pyridazine (B1198779) derivatives. Research has shown that treating N'-substituted-hydrazinyl-thiazole-4-carbohydrazides with benzoyl chlorides can lead to in-situ cyclization, affording thiazolo[4,5-d]pyridazin-2-yl derivatives.
Another important class of reactions involves the oxidative cyclization of hydrazones derived from these hydrazides. Reagents like ferric chloride can be used to induce cyclization, leading to the formation of fused ring systems such as triazolothiadiazoles. Furthermore, the reaction of hydrazides with isothiocyanates yields thiosemicarbazide (B42300) derivatives, which are precursors to thiadiazoles and triazoles. The cyclocondensation of hydrazine carbothioamides with α-haloketones, such as 2-bromo-1-(4-chlorophenyl)ethanone, is a known route to substituted thiazole derivatives. researchgate.net
Modifications at the Thiazole 5-Position
The thiazole ring is an aromatic heterocycle, and its reactivity towards electrophilic substitution is influenced by the existing substituents. For 2-substituted thiazoles, the C-5 position is generally the most nucleophilic and thus the primary site for electrophilic attack. This holds true even when the substituent at the 2-position is an acylamino group. rsc.org
Therefore, direct functionalization of the this compound scaffold at the 5-position can be achieved through various electrophilic substitution reactions. These include:
Halogenation: Introduction of a halogen (e.g., chlorine, bromine) at the C-5 position can be accomplished using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). For example, reacting a 2-acetamidothiazole (B125242) derivative with NCS can yield the corresponding 2-acetamido-5-chlorothiazole. rsc.org
Nitration: Nitration at the C-5 position can be performed using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, although care must be taken to control the reaction conditions to avoid degradation of the starting material.
Sulfonation: The introduction of a sulfonic acid group can be achieved using fuming sulfuric acid.
Friedel-Crafts Reactions: Acylation or alkylation at the C-5 position can be carried out under Friedel-Crafts conditions, although the Lewis acid catalyst and reaction conditions must be chosen carefully due to the presence of multiple functional groups in the starting molecule.
An interesting transformation involving the 5-position is the "halogen dance" rearrangement. This reaction has been described for 2-Boc-amino-5-bromothiazole, where treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures causes the bromine atom to migrate from the C-5 to the C-4 position. This rearrangement is thought to proceed through a thermodynamically preferred N,C(5)-dianion intermediate. rsc.org While the free amine of the resulting 4-bromo derivative can be unstable, this method provides a pathway to 4-substituted thiazoles from more easily accessible 5-substituted precursors. rsc.org
The table below summarizes some potential modifications at the 5-position of a thiazole ring.
| Reaction Type | Reagent Example | Product Type | Reference |
| Chlorination | N-Chlorosuccinimide (NCS) | 5-Chloro-thiazole derivative | rsc.org |
| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-thiazole derivative | rsc.org |
| Halogen Dance | Lithium diisopropylamide (LDA) on 5-bromo derivative | 4-Bromo-thiazole derivative | rsc.org |
Green Chemistry Approaches in the Synthesis of Thiazole Compounds
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact. These approaches focus on using less hazardous materials, renewable starting materials, green solvents, and energy-efficient reaction conditions. nih.govresearchgate.net
Several green synthetic methodologies have been developed for thiazole derivatives, which are applicable to the synthesis of compounds like this compound and its analogs. These methods include:
Use of Green Solvents: Conventional syntheses often rely on volatile and toxic organic solvents. Green approaches prioritize the use of environmentally benign solvents like water, ethanol, or supercritical CO₂. ufms.bracs.org The synthesis of some thiazole-imino derivatives has been successfully achieved in aqueous media, completely avoiding organic solvents. ufms.br
Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry.
Nanocatalysts: Various nanoparticle-based catalysts have been developed for thiazole synthesis. These offer high surface area, high catalytic activity, and ease of separation and reuse. Examples include KF/Clinoptilolite nanoparticles, magnetic zirconia-sulfuric acid (Fe₃O₄@ZrO₂–SO₃H), and NiFe₂O₄ nanoparticles. nih.govacs.orgresearchgate.net These catalysts have been used for one-pot syntheses of thiazoles in high yields. acs.orgresearchgate.net
Biocatalysts: The use of enzymes or whole-cell systems as catalysts offers high selectivity under mild conditions. A green biocatalyst derived from tamarind seed shell has been used for the ultrasound-assisted synthesis of thiazole derivatives. nih.gov
Energy-Efficient Methods:
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating. nih.gov
Ultrasound Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. It has been successfully employed in the synthesis of thiazoles using green catalysts. nih.govnih.gov
The table below highlights various green chemistry techniques applied in the synthesis of thiazole derivatives.
| Green Technique | Example/Catalyst | Key Advantages | Reference(s) |
| Multi-component Reactions | Aldehydes, isothiocyanates, alkyl bromides in one pot | High atom economy, reduced waste, simplified procedures | nih.gov |
| Green Solvents | Water, Ethanol | Reduced toxicity and environmental impact | ufms.bracs.org |
| Nanocatalysis | NiFe₂O₄, Fe₃O₄@ZrO₂–SO₃H | High efficiency, reusability, mild conditions | acs.orgresearchgate.net |
| Biocatalysis | Tamarind seed shell-based catalyst | Sustainable, mild conditions, eco-friendly | nih.gov |
| Microwave Irradiation | N/A | Rapid reaction times, increased yields, energy efficiency | nih.gov |
| Ultrasound Irradiation | N/A | Enhanced reaction rates, high yields | nih.govnih.gov |
These green approaches are crucial for the sustainable development of synthetic routes to valuable thiazole compounds, aligning chemical manufacturing with environmental stewardship. nih.govresearchgate.net
Spectroscopic and Structural Elucidation of Ethyl 2 Chlorothiazole 4 Acetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.
The proton NMR (¹H-NMR) spectrum of ethyl 2-chlorothiazole-4-acetate is expected to show distinct signals corresponding to each unique proton environment. The ethyl ester group gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen are deshielded and typically appear as a quartet around δ 4.2 ppm due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) appear as a triplet around δ 1.3 ppm. chemicalbook.comnih.gov
The methylene bridge (-CH₂-) connecting the thiazole (B1198619) ring to the ester group is expected to produce a singlet at approximately δ 4.0 ppm. chemicalbook.com The single proton attached to the C5 position of the thiazole ring would also appear as a singlet, with its chemical shift influenced by the electronic effects of the adjacent sulfur atom and the substituent at C4. In a similar compound, ethyl 2-aminothiazole-4-acetate, this proton appears around δ 6.8 ppm. The replacement of the electron-donating amino group with an electron-withdrawing chloro group at C2 would likely have a minor effect on the C5 proton's environment.
Interactive Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Thiazole-H5 | ~6.8 | Singlet | 1H |
| Ester Ethyl (-OCH₂CH₃) | ~4.2 | Quartet | 2H |
| Methylene Bridge (-CH₂COO) | ~4.0 | Singlet | 2H |
| Ester Ethyl (-OCH₂CH₃) | ~1.3 | Triplet | 3H |
The carbon-13 NMR (¹³C-NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct signals are anticipated. The carbonyl carbon (C=O) of the ester group is the most deshielded, typically appearing in the range of δ 165-170 ppm. docbrown.info The carbons of the ethyl group, -OCH₂- and -CH₃, are expected around δ 61 ppm and δ 14 ppm, respectively. docbrown.info
The carbons of the thiazole ring have characteristic shifts. The C2 carbon, bonded to both the electronegative chlorine and nitrogen atoms, is expected to be significantly downfield. The C4 carbon, bearing the acetate (B1210297) substituent, and the C5 carbon would appear at distinct positions, reflecting the heteroaromatic environment. The methylene bridge carbon (-CH₂COO) would also have a unique signal.
Interactive Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~168 |
| Thiazole C2 (-Cl) | >150 |
| Thiazole C4 | ~145-150 |
| Thiazole C5 | ~115-120 |
| Ester Ethyl (-OCH₂) | ~61 |
| Methylene Bridge (-CH₂COO) | ~35-40 |
| Ester Ethyl (-CH₃) | ~14 |
While one-dimensional NMR provides primary structural data, two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC are invaluable for unambiguously confirming the molecular structure by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the ethyl group's methylene quartet (δ ~4.2 ppm) and its methyl triplet (δ ~1.3 ppm), confirming their direct coupling and the presence of the ethyl fragment. libretexts.org No other correlations would be expected, as the other protons are isolated singlets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the thiazole H5 signal to the C5 carbon, the methylene bridge protons to their carbon, and the ethyl protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. Key correlations would include the methylene bridge protons (on the -CH₂COO- group) showing cross-peaks to the C4 and C5 carbons of the thiazole ring, as well as to the carbonyl carbon of the ester. This would unequivocally confirm the attachment of the ethyl acetate moiety to the C4 position of the thiazole ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would be dominated by a very strong and sharp absorption band for the ester carbonyl (C=O) stretch, expected in the region of 1735-1750 cm⁻¹. researchgate.netdocbrown.info
Other significant absorptions include C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹, and C-O stretching vibrations from the ester group between 1250 and 1000 cm⁻¹. docbrown.info The thiazole ring itself would contribute to the fingerprint region with characteristic C=N and C=C aromatic ring stretching vibrations, typically found in the 1600-1450 cm⁻¹ range. The C-Cl stretch is expected to show a weak to medium absorption in the 800-600 cm⁻¹ region.
Interactive Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Alkyl C-H | Stretch | 2900-2980 | Medium |
| Ester C=O | Stretch | 1735-1750 | Strong, Sharp |
| Thiazole C=N, C=C | Ring Stretch | 1450-1600 | Medium |
| Ester C-O | Stretch | 1000-1250 | Strong |
| C-Cl | Stretch | 600-800 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. For this compound (C₇H₈ClNO₂S), the calculated molecular weight is approximately 205.66 g/mol . Due to the presence of chlorine, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). There would be two peaks, one for the molecule containing the ³⁵Cl isotope (M⁺) and another for the ³⁷Cl isotope (M+2), with a relative intensity ratio of approximately 3:1.
Common fragmentation pathways would likely involve the loss of the ethoxy group (-•OCH₂CH₃, m/z 45) or the entire ethyl ester functional group. Cleavage of the bond between the thiazole ring and the acetate side chain is also a probable fragmentation route.
Interactive Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (for ³⁵Cl) | Identity |
| [M]⁺ | 205 | Molecular Ion |
| [M+2]⁺ | 207 | Molecular Ion with ³⁷Cl isotope |
| [M - C₂H₅O]⁺ | 160 | Loss of ethoxy radical |
| [M - C₂H₅O₂C]⁺ | 118 | Loss of carboxymethyl radical |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to transitions involving the electrons in the thiazole ring and the carbonyl group.
Interactive Table 5: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Chromophore | Predicted λₘₐₓ (nm) |
| π → π | Thiazole Ring | ~230-270 |
| n → π | Carbonyl (C=O) | ~200-220 |
An in-depth search for the single-crystal X-ray diffraction data of this compound, which is essential for a detailed analysis of its solid-state structure, has revealed no publicly available crystallographic information for this specific compound. While numerous studies and data are available for structurally related thiazole derivatives, including carboxylate and various substituted analogues, the specific crystallographic parameters for this compound have not been reported in the accessible scientific literature.
Without the foundational single-crystal X-ray diffraction data, a scientifically accurate and detailed discussion of the following topics for this compound is not possible:
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Conformational Analysis and Tautomerism:While theoretical calculations can suggest potential conformations and tautomeric forms, experimental validation through X-ray diffraction is necessary to determine the preferred conformation and the existence of any specific tautomers in the solid state.
Therefore, the sections of the article focusing on the single-crystal X-ray diffraction analysis of this compound cannot be generated at this time. Further experimental research is required to determine the crystal structure of this compound, which would then enable a thorough investigation of its solid-state chemical and physical properties.
Reactivity and Reaction Mechanisms of Ethyl 2 Chlorothiazole 4 Acetate
Nucleophilic Substitution Reactions on the Chlorinated Thiazole (B1198619) Ring
The presence of a chlorine atom at the C-2 position of the thiazole ring makes this site electrophilic and prone to attack by nucleophiles. This reactivity is a cornerstone of the synthetic utility of ethyl 2-chlorothiazole-4-acetate.
Substitution of the Chlorine Atom at C-2
The chlorine atom at the C-2 position of the thiazole ring is readily displaced by a variety of nucleophiles. This substitution reaction is a common strategy for introducing diverse functional groups at this position. For instance, treatment of 2-chlorothiazole (B1198822) derivatives with amines or thiourea (B124793) can lead to the formation of 2-amino-thiazole derivatives. nih.govmdpi.com The reaction of ethyl 2-chlorothiazole-4-carboxylate with various amines can be used to synthesize a range of 2-amino-1,3-thiazole-4-carboxylic acid derivatives. researchgate.net
One classical and widely utilized method for the synthesis of 2-aminothiazoles is the Hantzsch reaction, which involves the condensation of α-haloketones with thioamides. derpharmachemica.com In a related fashion, the chlorine atom in this compound can be substituted by nitrogen nucleophiles. For example, reaction with substituted thioureas can yield corresponding 2-aminothiazole (B372263) derivatives. derpharmachemica.com Similarly, reactions with various primary and secondary amines can lead to the formation of N-substituted 2-aminothiazole-4-carboxylates.
The general scheme for the nucleophilic substitution at the C-2 position can be represented as follows:
Scheme 1: General Nucleophilic Substitution at C-2 of this compound
Where Nu- represents a nucleophile.
Regioselectivity and Reaction Pathways
In thiazole systems, the C-2 position is generally the most susceptible to nucleophilic attack. This regioselectivity is attributed to the electron-withdrawing effect of the nitrogen atom in the thiazole ring, which makes the C-2 carbon more electrophilic. When other positions on the thiazole ring are unsubstituted, the substitution of the chlorine atom at C-2 occurs with high regioselectivity.
The reaction pathway for nucleophilic aromatic substitution (SNAr) on the thiazole ring typically proceeds through a two-step addition-elimination mechanism. In the first step, the nucleophile attacks the electrophilic C-2 carbon, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the thiazole ring. In the second step, the leaving group, in this case, the chloride ion, is eliminated, and the aromaticity of the thiazole ring is restored.
Ester Hydrolysis and Transesterification Reactions
The ester functional group in this compound can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.
Under acidic conditions, the hydrolysis is a reversible process. The reaction is typically carried out by heating the ester in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water.
Basic hydrolysis, also known as saponification, is an irreversible reaction that is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via the nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon. The resulting products are the carboxylate salt and ethanol (B145695). Acidification of the reaction mixture then yields the carboxylic acid.
Transesterification, the conversion of one ester to another, can also be achieved. This reaction is typically catalyzed by either an acid or a base and involves reacting this compound with a different alcohol in the presence of the catalyst.
Reactions Involving the α-Methylene Group of the Acetate (B1210297) Moiety
The methylene (B1212753) group (—CH2—) adjacent to the ester carbonyl group in the acetate moiety is known as an active methylene group. The hydrogen atoms on this carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. This acidity allows for the deprotonation of the α-methylene group by a suitable base to form a stabilized enolate ion.
This enolate can then act as a nucleophile in various reactions, including:
Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position.
Condensation Reactions: The enolate can participate in condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation, to form α,β-unsaturated compounds.
The reactivity of this active methylene group provides a pathway to further functionalize the side chain of this compound, allowing for the construction of more complex molecular architectures.
Cyclization Reactions Leading to Fused Heterocyclic Systems
This compound is a valuable precursor for the synthesis of fused heterocyclic systems. The presence of multiple reactive sites allows for intramolecular or intermolecular cyclization reactions to form bicyclic and polycyclic compounds.
Formation of Pyrazole Derivatives
A significant application of this compound in the synthesis of fused heterocycles is its reaction with hydrazine (B178648) and its derivatives to form pyrazole-fused thiazole systems, specifically pyrazolo[3,4-d]thiazoles. tandfonline.comresearchgate.netresearchgate.net
The reaction of this compound with hydrazine hydrate (B1144303) can proceed through a series of steps. Initially, the hydrazine can act as a nucleophile, attacking the ester carbonyl group to form a hydrazide. Subsequently, an intramolecular cyclization can occur. Alternatively, the hydrazine can first displace the chlorine atom at the C-2 position, followed by cyclization involving the ester group. The precise reaction pathway can be influenced by the reaction conditions.
The general reaction to form a pyrazolo[3,4-d]thiazole core is depicted below:
Scheme 2: Synthesis of a Pyrazolo[3,4-d]thiazole Derivative
This cyclization reaction is a powerful tool for the synthesis of these biologically relevant fused heterocyclic systems.
Below is a table summarizing the reactivity of this compound:
| Reactive Site | Type of Reaction | Reagents | Products |
| C-2 Chlorine | Nucleophilic Substitution | Amines, Thiols, Azides | 2-Substituted thiazole-4-acetates |
| Ester Group | Hydrolysis | H3O+ or OH- | 2-Chlorothiazole-4-acetic acid |
| Ester Group | Transesterification | R'OH, H+ or OR'- | Alkyl 2-chlorothiazole-4-acetates |
| α-Methylene Group | Alkylation | Base, R-X | Ethyl 2-chloro-α-alkylthiazole-4-acetates |
| α-Methylene Group | Condensation | Base, Aldehydes/Ketones | α,β-Unsaturated esters |
| Multiple Sites | Cyclization | Hydrazine | Pyrazolo[3,4-d]thiazole derivatives |
Synthesis of Thiazolidinediones and Rhodanines
The synthesis of thiazolidinedione and rhodanine rings typically proceeds via the condensation of a three-carbon alpha-halo acetic acid derivative with a thiourea or dithiocarbamate source, respectively. For instance, the common synthesis of the 2,4-thiazolidinedione (TZD) core involves the reaction of chloroacetic acid with thiourea. nih.govgoogle.com Another established method reacts ethyl chloroacetate (B1199739) with thiourea to form 2-imino-4-thiazolidinone, which is then hydrolyzed to the TZD ring. nih.govorgsyn.org
Similarly, rhodanines can be synthesized through a one-pot, three-component reaction involving an amine (e.g., glycine), carbon disulfide, and chloroacetic acid. nih.gov Given these established synthetic pathways, which build the heterocyclic core from acyclic precursors, the use of a pre-formed, substituted thiazole like this compound for the de novo synthesis of thiazolidinedione or rhodanine rings is not a conventional or documented transformation. Such a reaction would require a complex ring-opening and rearrangement mechanism that is not typically observed.
Pyran and Pyrimidine Derivatives
While direct cyclization of this compound into pyran or pyrimidine systems is not straightforward, it serves as a valuable precursor for derivatives that can undergo such transformations. A common strategy involves the initial conversion of the 2-chloro group into a more versatile functional group, such as an amino group. This intermediate, Ethyl 2-aminothiazole-4-acetate, is a key building block for fused heterocyclic systems. google.comsigmaaldrich.com
Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives: The synthesis of fused pyrimidine rings, specifically thiazolo[3,2-a]pyrimidines, can be achieved from the Ethyl 2-aminothiazole-4-acetate intermediate. The reaction typically involves condensation with a 1,3-dielectrophilic species. For example, reacting the aminothiazole with ethyl 4-chloroacetoacetate in refluxing ethanol leads to the formation of a thiazolo[3,2-a]pyrimidine core. ias.ac.in This process involves an initial nucleophilic attack by the thiazole ring nitrogen onto the chloroacetoacetate, followed by cyclization.
Synthesis of Pyran Derivatives: Fused pyran rings can also be synthesized from aminothiazole intermediates. Multi-component reactions are particularly effective for this purpose. For instance, the reaction of a 2-aminothiazole derivative with an aldehyde and a compound containing an active methylene group, such as ethyl cyanoacetate or malononitrile, can yield pyran-fused systems. nih.govnih.gov The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization to form the pyran ring. nih.gov
| Precursor | Reagents | Product Type | Reference |
| Ethyl 2-aminothiazole-4-acetate | Ethyl 4-chloroacetoacetate | Thiazolo[3,2-a]pyrimidine | ias.ac.in |
| 2-Aminothiazole derivative | Aromatic aldehyde, Ethyl cyanoacetate | Fused Pyran | nih.govnih.gov |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling)
The chlorine atom at the C2 position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for extensive functionalization of the thiazole ring. The Negishi coupling, which utilizes organozinc reagents, is a prominent example of this class of reactions. wikipedia.org
Functionalization at the Thiazole Ring
The general mechanism for the palladium-catalyzed cross-coupling of this compound involves a catalytic cycle that begins with the oxidative addition of the C2-Cl bond to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The subsequent step is transmetalation, where an organic group (R') from an organometallic reagent (e.g., R'-ZnX for Negishi coupling) is transferred to the palladium center, displacing the chloride ion. The final step is reductive elimination, where the two organic groups on the palladium complex couple to form a new C-C bond, yielding the functionalized thiazole product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgorganic-chemistry.org This methodology allows for the chemoselective preparation of complex synthetic compounds. researchgate.net
Scope and Limitations of Coupling Partners
The Negishi coupling is known for its high functional group tolerance and the broad scope of coupling partners that can be employed. organic-chemistry.org
Scope of Coupling Partners: Organozinc reagents used in Negishi coupling can be prepared from a wide variety of organic halides or organolithium compounds. This allows for the introduction of diverse substituents onto the thiazole ring.
Aryl and Heteroaryl Zinc Reagents: These are commonly used to introduce various aromatic and heteroaromatic moieties, creating biaryl structures that are important in medicinal chemistry and materials science. researchgate.net
Alkenyl Zinc Reagents: Vinyl groups can be coupled to the thiazole ring, providing a handle for further transformations like Heck reactions or olefin metathesis.
Alkyl Zinc Reagents: Unactivated primary and secondary alkyl groups can be coupled, which is a significant advantage of the Negishi reaction over some other cross-coupling methods. This is particularly effective with catalyst systems employing bulky trialkylphosphine ligands. organic-chemistry.org
Alkynyl and Allyl Zinc Reagents: These groups can also be successfully coupled, introducing unsaturation that can be further manipulated. wikipedia.org
Limitations: While versatile, the Negishi coupling has some limitations. The primary drawback is the sensitivity of organozinc reagents to air and moisture, which necessitates the use of inert atmosphere techniques. Furthermore, the presence of highly acidic protons or reactive electrophilic functional groups in the coupling partners can be problematic, potentially leading to side reactions with the organozinc reagent. Steric hindrance on either the thiazole substrate or the organozinc reagent can also significantly slow down the reaction rate and lower the yield.
| Coupling Partner Type | Example Reagent | Catalyst System (Typical) | Key Features |
| Aryl | Aryl-ZnCl | Pd(PPh₃)₄ or Pd₂(dba)₃/ligand | High tolerance for functional groups. organic-chemistry.org |
| Alkenyl | Alkenyl-ZnBr | Pd(PPh₃)₄ | Stereochemistry of the double bond is retained. |
| Alkyl | Primary Alkyl-ZnI | Pd₂(dba)₃ / PCyp₃ | Effective for coupling unactivated alkyl groups. organic-chemistry.org |
| Heteroaryl | Thienyl-ZnCl | Pd(PPh₃)₄ | Useful for building complex heterocyclic systems. researchgate.net |
Photochemical Reactions and Photoarylation Studies
Information regarding the specific photochemical reactions of this compound is limited. However, the broader field of heteroaromatic photochemistry suggests potential reactivity pathways. Photochemical reactions often involve the generation of highly reactive intermediates, such as radicals or excited states, which can lead to unique bond formations not accessible through thermal methods.
Recent advances in photoredox catalysis have enabled a variety of transformations on heterocyclic systems. For instance, the functionalization of a related thiazolo-triazole system has been achieved through photoredox-catalyzed aminoalkylation. nih.gov This type of reaction proceeds via a radical mechanism, where a photosensitizer, upon irradiation with visible light, facilitates the generation of a radical species that then reacts with the heterocycle. It is plausible that the C2-Cl bond of this compound could undergo homolytic cleavage under photochemical conditions to generate a thiazolyl radical, which could then be trapped by various radical acceptors.
Photoarylation, a method for forming aryl-aryl bonds under photochemical conditions, could also be a potential reaction pathway. These reactions can proceed through various mechanisms, including radical ipso-substitution or energy transfer pathways. While specific studies on the photoarylation of this compound are not prominent, the general reactivity of chloroarenes in photochemical C-C bond-forming reactions suggests that such transformations could be feasible, providing an alternative to metal-catalyzed methods.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT calculations are a powerful computational tool for investigating the electronic structure and properties of molecules. Such studies on Ethyl 2-chlorothiazole-4-acetate would provide valuable insights into its reactivity and potential applications. However, no specific studies have been published.
A DFT study would typically determine the most stable three-dimensional arrangement of atoms in this compound, providing precise bond lengths, bond angles, and dihedral angles. This optimized geometry is crucial for understanding its steric and electronic properties. Analysis of the electronic structure would reveal the distribution of electron density and electrostatic potential, indicating regions of the molecule that are electron-rich or electron-poor.
Data on the optimized geometry and electronic structure of this compound is not available in the reviewed literature.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are key indicators of a molecule's chemical reactivity, including its nucleophilic and electrophilic nature. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability.
Specific FMO analysis, including HOMO-LUMO energy values and orbital distributions for this compound, has not been reported in published research.
Computational investigations into the Nonlinear Optical (NLO) properties of a compound can predict its potential for use in optoelectronic applications. These studies typically calculate properties such as polarizability and hyperpolarizability. Thiazole (B1198619) derivatives have been investigated for their NLO properties, but specific data for this compound is absent from the literature.
There are no available studies detailing the NLO properties of this compound.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme.
Molecular docking simulations for this compound against specific biological targets would predict its binding affinity (often expressed as a docking score or binding energy) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information is fundamental for assessing its potential as a bioactive agent.
No molecular docking studies predicting the binding affinities and modes of this compound with any biological target have been found in the scientific literature.
By comparing the docking results of a series of related compounds, researchers can derive Structure-Activity Relationship (SAR) insights. These insights explain how different chemical modifications to a core structure, such as the thiazole ring in this case, affect the binding to a target.
As no docking studies for this compound have been published, no SAR insights based on its interactions can be provided.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, a QSAR study would be instrumental in predicting its potential biological effects based on its molecular descriptors.
The process would involve a dataset of thiazole derivatives with known activities, from which molecular descriptors for this compound could be calculated and compared. These descriptors fall into several categories:
Electronic Descriptors: These quantify the electronic aspects of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the electronegative chlorine and oxygen atoms, along with the sulfur and nitrogen in the thiazole ring, would significantly influence these properties.
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific shape indices would be calculated to understand how the compound might interact with a biological target.
Hydrophobic Descriptors: These describe the water-fearing nature of the molecule, a critical factor in its ability to cross biological membranes. The logarithm of the partition coefficient (logP) is a common descriptor in this category.
Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, describing aspects like branching and connectivity.
A hypothetical QSAR model for a series of thiazole derivatives might reveal that the presence of a chloro-substituent at the 2-position and an acetate (B1210297) group at the 4-position of the thiazole ring contributes in a specific manner to a particular biological activity. The development of such a model would allow for the virtual screening of similar compounds and the rational design of new derivatives with potentially enhanced activities.
Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound
| Descriptor Type | Descriptor Name | Hypothetical Value | Significance in QSAR |
| Electronic | Dipole Moment | ~3.5 D | Influences polar interactions with a target. |
| HOMO Energy | ~ -8.2 eV | Relates to the molecule's ability to donate electrons. | |
| LUMO Energy | ~ -1.5 eV | Relates to the molecule's ability to accept electrons. | |
| Steric | Molecular Weight | 205.65 g/mol | Basic descriptor of molecular size. |
| Molar Volume | ~150 cm³/mol | Represents the volume occupied by one mole of the compound. | |
| Hydrophobic | LogP | ~2.1 | Indicates partitioning between hydrophobic and hydrophilic phases. |
| Topological | Wiener Index | ~500 | Describes the sum of distances between all pairs of atoms. |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific published QSAR studies on this compound were not identified.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would provide a detailed picture of its dynamic behavior and conformational flexibility, which are crucial for its interaction with biological macromolecules.
An MD simulation would typically involve the following steps:
System Setup: A three-dimensional model of this compound would be placed in a simulation box, often solvated with water molecules to mimic physiological conditions.
Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, would be applied. This allows for the calculation of the forces acting on each atom.
Simulation Run: Newton's equations of motion are solved iteratively to simulate the movement of each atom over a defined period, typically nanoseconds to microseconds.
The resulting trajectory from the MD simulation would reveal the accessible conformations of this compound. Key aspects that could be analyzed include:
Intramolecular Interactions: The simulation could highlight any stable intramolecular hydrogen bonds or other non-covalent interactions that influence the compound's conformation.
Solvent Interactions: The behavior of the surrounding water molecules and their interactions with the solute would provide insights into the compound's solvation and hydrophobicity.
By understanding the conformational landscape, researchers can better predict how this compound might fit into the binding site of a protein or other biological target. This information is invaluable for structure-based drug design.
Table 2: Key Torsional Angles for Conformational Analysis of this compound from a Hypothetical MD Simulation
| Torsional Angle | Atoms Defining the Angle | Predicted Stable Conformations |
| τ1 | C(thiazole)-C(acetate)-O-C(ethyl) | Likely to show preference for planar or near-planar arrangements. |
| τ2 | N(thiazole)-C(thiazole)-C(acetate)-C(carbonyl) | Would reveal the orientation of the acetate group relative to the thiazole ring. |
Note: This table illustrates the type of data that would be generated from an MD simulation. Specific values would depend on the simulation parameters and force field used.
Pharmacological and Biological Research Applications of Ethyl 2 Chlorothiazole 4 Acetate Derivatives
Anticancer Activity
The thiazole (B1198619) moiety is a cornerstone in the development of new anticancer agents, with numerous derivatives demonstrating significant cytotoxic effects against various cancer cell lines. ekb.eg The versatility of the ethyl 2-chlorothiazole-4-acetate framework allows for structural modifications that enhance potency and selectivity, making it a promising area of oncological research.
Evaluation against Various Cancer Cell Lines
Derivatives built upon the thiazole framework have been systematically evaluated for their in-vitro cytotoxic activity against a broad spectrum of human tumor cell lines. These studies are crucial for identifying lead compounds with potent and selective anticancer properties.
One study reported the synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs, which were tested against 60 human tumor cell lines by the National Cancer Institute (NCI). cu.edu.eg A standout compound, ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate, showed remarkable activity against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 µM. cu.edu.eg
Other research has focused on specific cancer types. For instance, various thiazole derivatives have shown potent activity against liver cancer cell lines, including Huh7, HepG2, and Hep3B. nih.gov One study found that a 2-(4-nitrophenyl)isothiazol-3(2H)-one derivative (IsoB) was highly cytotoxic to Huh7 cells, with IC50 values decreasing from 19.3 µM at 24 hours to 16.2 µM at 72 hours. nih.gov This effect was notably more potent than the standard chemotherapeutic agent 5-fluorouracil. nih.gov Similarly, other hybrid compounds incorporating pyridyl and 1,3-thiazole moieties displayed cytotoxicity against HepG2 cells, with some showing IC50 values as low as 2.2 µM. researchgate.net
In the context of breast cancer, derivatives have been tested against cell lines such as MCF-7 and HS 578T. Certain thiazole derivatives showed IC50 values of 4.8 µg/mL against MCF-7 cells. nih.gov Another investigation into 1,3,4-thiadiazole (B1197879) derivatives found IC50 values of 49.6 µM against MCF-7 cells. nih.gov
The antiproliferative activity has also been confirmed against lung carcinoma (A549), cervical cancer (HeLa), and colon cancer (HT29) cell lines. nih.govsemanticscholar.orgresearchgate.net For example, 1,2,4 triazole derivatives incorporating a specific aminobenzoic acid moiety exhibited cytotoxicity against A549 lung carcinoma cells. researchgate.net Hybrids of 1,3,4-thiadiazole and chalcone (B49325) also demonstrated cytotoxicity against HeLa cells, with some compounds showing IC50 values between 9.12 and 12.72 µM. nih.gov
The table below summarizes the cytotoxic activities of various thiazole derivatives against the specified cancer cell lines.
| Derivative Class | Cell Line | Cancer Type | Activity (IC50/GI50) | Reference |
|---|---|---|---|---|
| Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | RPMI-8226 | Leukemia | 0.08 µM | cu.edu.eg |
| Thiazole Derivative (Compound 1) | MCF-7 | Breast Cancer | 4.8 µg/mL | nih.gov |
| Thiazole Derivative (Compound 1) | HepG2 | Liver Cancer | 11 µg/mL | nih.gov |
| Triazolothiadiazine Derivative (7b) | Huh7 | Liver Cancer | ~0.2-1 µM | nih.gov |
| Triazolothiadiazine Derivative (7b) | HepG2 | Liver Cancer | ~0.2-1 µM | nih.gov |
| Triazolothiadiazine Derivative (7b) | Hep3B | Liver Cancer | ~7-23 µM (for 7a) | nih.gov |
| 2-Pyridyl 1,3-Thiazole Derivative (TAP-07) | HepG2 | Liver Cancer | 2.2 µM | researchgate.net |
| 2-Pyridyl 1,3-Thiazole Derivative (TP-07) | MCF-7 | Breast Cancer | ≤ 3 µM | researchgate.net |
| Thiadiazole-Chalcone Hybrid (5l) | HeLa | Cervical Cancer | 9.12 µM | nih.gov |
| Thiadiazole-Chalcone Hybrid | HT29 | Colon Cancer | IC50: 16.00 µM | nih.gov |
| 2-(4-Nitrophenyl)isothiazol-3(2H)-one (IsoB) | Huh7 | Liver Cancer | 16.4 µM (48h) | nih.gov |
| 1,2,4-Thiadiazole Derivative | A549 | Lung Cancer | IC50 values reported | semanticscholar.org |
| 1,2,4 Triazole Derivative (HB5) | HepG2 | Liver Cancer | IC50 reported | researchgate.net |
| 1,2,4 Triazole Derivative | A549 | Lung Cancer | Cytotoxicity reported | researchgate.net |
Mechanisms of Action (e.g., Enzyme Inhibition, Apoptosis Induction)
Understanding the mechanism of action is vital for the rational design of more effective anticancer drugs. Research into this compound derivatives has uncovered several key mechanisms through which they exert their cytotoxic effects, primarily involving the induction of apoptosis and the inhibition of crucial cellular enzymes.
Apoptosis Induction: Apoptosis, or programmed cell death, is a common pathway triggered by thiazole derivatives in cancer cells. Studies have shown that these compounds can initiate apoptosis through various signaling cascades. For example, certain derivatives induce apoptosis in HepG2 cells by activating the PI3K/Akt signaling pathway. nih.gov This involves promoting the expression of pro-apoptotic proteins like Bax, caspase-3, and caspase-9, while simultaneously inhibiting the expression of the anti-apoptotic protein Bcl-2. nih.gov The Bcl-2 family of proteins is a known regulator of apoptosis. researchgate.net Further investigations have confirmed that these derivatives can cause a significant reduction in the mitochondrial membrane potential, a key event in the apoptotic process, and increase levels of mitochondrial superoxide. nih.gov Other hallmarks of apoptosis, such as DNA fragmentation and cell cycle arrest, have also been observed in cancer cells following treatment with novel thiazole compounds. ekb.egresearchgate.net
Enzyme Inhibition: A primary mechanism for the anticancer activity of these derivatives is the inhibition of enzymes that are critical for cancer cell proliferation and survival. The epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a role in cell cycle progression, is a key target. researchgate.net Inhibition of this enzyme by thiazole derivatives leads to cell killing via apoptosis. researchgate.net Another important target is the heat shock protein 90 (Hsp90), a chaperone protein that controls the folding of numerous oncoproteins. semanticscholar.org Blocking Hsp90 activity results in the degradation of its client proteins, and tumor cells are particularly susceptible to this inhibition. semanticscholar.org
Structure-Activity Relationship (SAR) Studies for Anticancer Efficacy
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For thiazole derivatives, SAR studies have helped to identify key structural features that enhance anticancer efficacy.
Research has shown that the nature and position of substituents on the thiazole ring and its associated moieties play a crucial role in cytotoxicity. For instance, in a series of 1,3,4-thiadiazole-chalcone hybrids, the thiadiazole-chalcone pharmacophore itself was found to be critical for cytotoxicity, while the electronic properties (electron-donating or -withdrawing) of substituents on an attached acetophenone (B1666503) moiety had less influence. nih.gov In another study of triazolothiadiazine derivatives, specific substitutions at the 3 and 6 positions of the triazolothiadiazine ring were found to be critical, with one particular compound (7b) showing potent activity at sub-micromolar concentrations. nih.gov
The hybridization of the thiazole nucleus with other heterocyclic systems is a common strategy. For example, linking the thiazole ring to a 1,3,4-thiadiazole and then to ciprofloxacin (B1669076) resulted in a hybrid molecule with enhanced DNA binding ability and potent anticancer activity against Huh-7 cells. nih.gov This suggests that increasing DNA binding affinity correlates with improved anticancer properties. nih.gov The synthesis of various N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has also been a subject of study to combat anticancer drug resistance. acs.org These SAR studies are invaluable for guiding the design of new derivatives with improved potency and selectivity. ekb.egnih.gov
In Vivo Antitumor Activity Studies
Following promising in-vitro results, lead compounds are often advanced to in-vivo studies using animal models to assess their antitumor efficacy and systemic effects. Several derivatives of the thiazole family have demonstrated significant antitumor activity in such models.
In one study, thiazole derivatives were shown to cause a significant reduction in the volume and count of Ehrlich ascites carcinoma in an in-vivo mouse model. nih.gov Another investigation used a hepatocellular xenograft cancer model in immunodeficient mice to evaluate 2-pyridyl 1,3-thiazole derivatives. researchgate.net The compounds TAP-07 and TP-07, which were effective in vitro, also presented in-vivo antitumor activity and, importantly, showed no major signs of systemic toxicity based on biochemical and histopathological analysis. researchgate.net
Similarly, baicalin (B1667713) derivatives (BAD and BAL) were tested in nude mice bearing tumors. The tumor inhibition rates were 53.30% for BAD and 59.35% for BAL, demonstrating their potent antitumor effects in a living organism. nih.gov Furthermore, a 1,2,3-thiadiazole (B1210528) derivative, compound 25, was found to significantly inhibit tumor growth and metastatic ability in T47D (breast cancer) xenografts. semanticscholar.org These in-vivo results validate the potential of thiazole-based compounds as effective therapeutic agents for cancer.
Antimicrobial Activity
The thiazole ring is a structural component of many natural and synthetic compounds with potent antimicrobial properties. Derivatives of this compound have been extensively explored for their ability to combat a wide range of pathogenic bacteria, including those that have developed resistance to existing antibiotics. nih.gov
Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, E. coli, Streptococcus mutans)
Thiazole derivatives have demonstrated broad-spectrum antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria.
Gram-Positive Bacteria: Staphylococcus aureus, including the highly resistant strain MRSA, is a frequent target of these compounds. nih.gov Numerous studies have reported significant activity against S. aureus. nih.govacs.org For example, some thiazole-clubbed 1,3,4-oxadiazoles exhibited potent antibacterial activity, in some cases 2- to 4-fold higher than the standard drug chloramphenicol. Another key pathogen, Streptococcus mutans, which is a major contributor to dental caries, has also been shown to be susceptible to thiazole derivatives. ekb.egcu.edu.egacs.org One thiazol-4(5H)-one derivative displayed a minimum inhibitory concentration (MIC) of 7.8 μg/ml against S. mutans. cu.edu.eg
Gram-Negative Bacteria: Escherichia coli is a common Gram-negative bacterium used to screen for antibacterial efficacy. Many newly synthesized thiazole derivatives have shown promising activity against E. coli. nih.govacs.org For instance, certain acetamide (B32628) substituted thiazole derivatives displayed potent activity against E. coli. nih.gov Schiff base derivatives of 2-aminothiazole-4-carboxylate also showed inhibitory potential against multidrug-resistant E. coli with MIC values of 375 µg/mL.
The antibacterial activity is often influenced by the specific structural modifications of the thiazole core. The presence of electron-withdrawing groups on an attached phenyl ring has been shown to enhance antibacterial activity. The table below presents the minimum inhibitory concentrations (MIC) for various thiazole derivatives against the specified bacteria.
| Derivative Class | Bacterium | Gram Stain | Activity (MIC) | Reference |
|---|---|---|---|---|
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Staphylococcus aureus | Gram-Positive | Activity reported | acs.org |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Escherichia coli | Gram-Negative | Activity reported | acs.org |
| Thiazol-4(5H)-one derivative (6d) | Staphylococcus aureus | Gram-Positive | 3.9 µg/mL | cu.edu.eg |
| Thiazol-4(5H)-one derivative (6d) | Streptococcus mutans | Gram-Positive | 7.8 µg/mL | cu.edu.eg |
| Thiazol-4(5H)-one derivative (6d) | Escherichia coli | Gram-Negative | 15.6 µg/mL | cu.edu.eg |
| 2-Aminothiazole-4-carboxylate Schiff base (2d, 2g) | Staphylococcus aureus (MDR) | Gram-Positive | 250 µg/mL | |
| 2-Aminothiazole-4-carboxylate Schiff base (2d, 2g) | Escherichia coli (MDR) | Gram-Negative | 375 µg/mL | |
| Thiazole clubbed 1,3,4-oxadiazole (B1194373) (5c, 5i) | Staphylococcus aureus | Gram-Positive | Potent activity reported | |
| Thiazole clubbed 1,3,4-oxadiazole | Escherichia coli | Gram-Negative | Activity reported | |
| Indazolylthiazole Derivative (4) | Streptococcus mutans | Gram-Positive | 41.5 µg/mL | ekb.eg |
| 1,3,4-Thiadiazole Derivative (33a, 33b) | Streptococcus mutans | Gram-Positive | Good activity reported | acs.org |
Pesticidal and Agrochemical Applications
The thiazole moiety is a well-established pharmacophore in the agrochemical industry, known for its presence in a variety of pesticides. nih.govresearchgate.net Derivatives of this compound are part of this broader class of compounds, which have been extensively researched for their ability to protect crops from various pathogens and pests. semanticscholar.org The unique chemical properties of the thiazole ring allow for diverse structural modifications, leading to the development of pesticides with broad-spectrum effectiveness and, in some cases, low toxicity. nih.govfabad.org.tr The ongoing need to combat drug-resistant pathogens and develop more eco-friendly pesticides has fueled research into novel thiazole derivatives. semanticscholar.org
Thiazole derivatives are instrumental in the creation of potent fungicides. globethesis.com Research has shown that modifying the thiazole scaffold can lead to compounds with significant fungicidal activity against a wide range of plant pathogens. nih.govresearchgate.net For instance, novel isothiazole-thiazole derivatives have been synthesized that exhibit ultrahigh fungicidal activity. nih.gov These compounds can induce systemic acquired resistance (SAR) in plants, enhancing their natural defenses against subsequent pathogen attacks. nih.gov
One strategy involves combining the thiazole structure with other bioactive substructures, such as isothiazole (B42339) or triazole, to create hybrid molecules with enhanced efficacy. nih.govnih.gov For example, a series of novel thiazole-containing triazole antifungals demonstrated potent activities against various pathogenic fungi in both in vitro and in vivo studies. nih.gov Similarly, isothiazole-thiazole derivatives have been developed that not only have direct antifungal properties but also activate the salicylic (B10762653) acid pathway in plants, a key component of SAR. nih.gov
In the realm of herbicides, thiazole derivatives have also been explored. google.com Some derivatives of 1,3-thiazole, like isotianil, exhibit herbicidal activity alongside their fungicidal and insecticidal properties. nih.gov Furthermore, research into thiazole phenoxypyridines has led to the development of compounds that can act as safeners, protecting crops like maize from the phytotoxic effects of residual herbicides such as fomesafen (B1673529). nih.gov
The following table summarizes the fungicidal activity of selected thiazole derivatives against various phytopathogenic fungi.
| Compound/Derivative Class | Target Fungi | Activity/Efficacy | Reference |
| Thiazolyl Hydrazine (B178648) Derivative (3l) | Botryosphaeria dothidea, Gibberella sanbinetti | EC50 values of 0.59 and 0.69 µg/mL | semanticscholar.orgresearchgate.net |
| Isothiazole-Thiazole Derivative (6u) | Pseudoperonospora cubensis, Phytophthora infestans | EC50 values of 0.046 mg L⁻¹ and 0.20 mg L⁻¹ | nih.gov |
| Piperidyl Thiazole Derivatives (13a, 13c, 13i, 13j) | Phytophthora capsici | 100% fungicidal activity at 50 µg/mL | acs.org |
| Thiazole-5-carboxamide (B1230067) (W3) | Phytophthora capsici, Alternaria alternata | >90% level-A activity at 25 mg/L | globethesis.com |
| Thiazole-5-carboxamides (W12, W14, W15) | Erysiphe graminis | >90% level-A fungicidal activity at 500 mg/L | globethesis.com |
The development of thiazole-based agrochemicals often focuses on their effectiveness against specific and economically important pests.
Fungal Pathogens: Derivatives have shown remarkable efficacy against a variety of fungal species.
Oomycetes: These are some of the most destructive plant pathogens. nih.gov The fungicide oxathiapiprolin (B609797), a piperidinyl thiazole isoxazoline, is highly effective against oomycetes like Phytophthora infestans (the cause of late blight in potatoes) and Pseudoperonospora cubensis (downy mildew). nih.govfrontiersin.org Another compound, ethaboxam, is also potent against Phytophthora nicotianae. semanticscholar.org
Botryosphaeria dothidea and Gibberella sanbinetti: Certain thiazolyl hydrazine derivatives have demonstrated excellent antifungal activities against these pathogens, with efficacy comparable or superior to commercial fungicides. semanticscholar.orgresearchgate.net
Other Fungi: Thiazole derivatives have also been tested against Fusarium oxysporum, Thanatephorus cucumeris, Sclerotinia sclerotiorum, and Verticillium dahliae. semanticscholar.orgresearchgate.net Thiazole-5-carboxamides are effective against Alternaria alternata, Erysiphe graminis, and Rhizoctonia solani. globethesis.com
Insect Pests: While the primary focus has been on fungicides, some thiazole derivatives also possess insecticidal properties.
Tetranychus urticae (Two-spotted spider mite): Certain thiazole-5-carboxamide derivatives showed high activity against this common agricultural pest. globethesis.com
Spodoptera frugiperda (Fall Armyworm): Thiazole-owing hydrazone derivatives have been tested for their insecticidal effects against this pest, with one compound showing significant toxicity to its larval stages. researchgate.net
The following table details the activity of specific thiazole derivatives against certain pests.
| Derivative Class | Target Pest | Activity Metric | Value | Reference |
| Thiazole-owing hydrazone (Compound V) | Spodoptera frugiperda (2nd instar larvae) | LC50 | 13.66 ppm | researchgate.net |
| Thiazole-owing hydrazone (Compound V) | Spodoptera frugiperda (4th instar larvae) | LC50 | 106.25 ppm | researchgate.net |
| Thiazole-5-carboxamide (W1, W17) | Tetranychus urticae | Activity | >90% A-grade | globethesis.com |
Neuropharmacological Applications (e.g., Metabotropic Glutamate (B1630785) Receptor Ligands)
Beyond agriculture, derivatives of this compound have emerged as valuable scaffolds in neuropharmacology. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, particularly metabotropic glutamate receptors (mGluRs), are key targets for treating a variety of neuropsychiatric disorders. nih.govtocris.com
The 2-chlorothiazole (B1198822) structure has been identified as a key component in the design of high-affinity ligands for the metabotropic glutamate receptor subtype 5 (mGlu5). nih.gov Researchers have modified existing mGlu5 ligands by incorporating a 2-chloro-thiazole moiety, which resulted in compounds with sub-nanomolar affinity for the receptor. nih.gov These ligands are being investigated for their potential in treating conditions like schizophrenia, Fragile X syndrome, Alzheimer's disease, anxiety, and depression. nih.gov
Furthermore, thiazole and isothiazole analogues have been synthesized and characterized as ligands for other glutamate receptors. umt.edunih.gov For example, a series of thioibotenic acid analogues containing an isothiazole ring were found to be active at Group II mGluRs. umt.edunih.gov In another study, tricyclic thiazolopyrazole derivatives were identified as positive allosteric modulators (PAMs) for the mGlu4 receptor, a target for diseases like Parkinson's disease. acs.org
The development of such specific ligands is crucial not only for potential therapeutic applications but also for creating tools like radioligands for in vivo imaging techniques such as Positron Emission Tomography (PET), which can help in studying the role of these receptors in the brain. nih.gov
Enzymatic and Receptor Interaction Studies
Understanding how these compounds interact with their biological targets at a molecular level is fundamental to their development.
In Agrochemicals:
Oxysterol-Binding Protein (OSBP): The highly effective fungicide oxathiapiprolin and its derivatives target an oxysterol-binding protein (specifically PcORP1 in oomycetes). nih.govfrontiersin.org This mode of action disrupts essential cellular processes in the pathogen. nih.gov
Protoporphyrinogen IX Oxidase (PPO): The herbicide fomesafen acts by inhibiting the PPO enzyme. nih.gov Interestingly, novel thiazole phenoxypyridine derivatives have been designed to act as safeners by competing with fomesafen for binding to this enzyme in maize, thereby protecting the crop. nih.gov
Acetylcholinesterase (AChE): For insecticidal applications, some thiazole derivatives are designed to target the nervous system of insects. Molecular docking studies suggest that certain thiazole-owing hydrazone derivatives can bind to and inhibit acetylcholinesterase (AChE), a critical enzyme in synaptic transmission. researchgate.net
In Pharmacology:
Metabotropic Glutamate Receptors (mGluRs): As discussed, 2-chlorothiazole derivatives have been shown to be potent and selective ligands for mGlu5. nih.gov These compounds act as negative allosteric modulators, binding to a site on the receptor that is different from the glutamate binding site. This allosteric modulation allows for a more nuanced control of receptor activity. nih.govtocris.com Studies on tricyclic thiazolopyrazoles have shown they act as positive allosteric modulators at mGlu4 receptors. acs.org
Other Enzymes and Receptors: The versatile thiazole scaffold has been used to target other biological molecules as well. For example, some derivatives have been evaluated for their ability to inhibit ergosterol (B1671047) biosynthesis in fungi by targeting the enzyme lanosterol (B1674476) 14α-demethylase. nih.gov
Toxicity and Selectivity Profiles
A critical aspect of developing any new chemical for pharmacological or agricultural use is its toxicity and selectivity. The goal is to maximize efficacy against the target organism or receptor while minimizing harm to non-target organisms, including humans, and the environment. nih.gov
Thiazole derivatives have been noted for their potential for low toxicity. nih.gov In agrochemical research, there is a strong emphasis on developing eco-friendly pesticides with high selectivity to ensure the quality and yield of agricultural products without causing undue environmental damage. semanticscholar.org
Selectivity in Fungicides: Fungicides acting at a single site can have a high risk of resistance development. nih.gov Therefore, developing compounds with novel modes of action or those that enhance the plant's own defense systems is a key strategy. nih.gov The selectivity of some thiazole fungicides is demonstrated by their high potency against target pathogens at concentrations that are safe for the host plant. nih.gov
Selectivity in Neuropharmacology: In the context of mGluR ligands, selectivity is paramount. A 2-fluorothiazole (B1628781) derivative, closely related to the 2-chlorothiazole series, displayed over 10,000-fold selectivity for mGlu5 over all other mGluR subtypes and a wide range of other receptors. nih.gov This high degree of selectivity is crucial for developing drugs with fewer side effects.
Toxicity Studies: Toxicity assessments are an integral part of the development pipeline. Studies on some thiazole-based thiosemicarbazones and chitosan-based thiazole derivatives have included in vitro and in vivo toxicity evaluations, with some showing low toxicity levels. researchgate.netnih.gov For example, certain thiazole phenoxypyridines designed as crop safeners have low toxicity themselves while protecting the crop from a more toxic herbicide. nih.gov
Future Perspectives and Research Gaps
Exploration of Novel Synthetic Pathways
The development of efficient and sustainable synthetic methodologies is paramount for the future exploration of ethyl 2-chlorothiazole-4-acetate derivatives. Current research highlights a move towards greener and more innovative synthetic routes for thiazole (B1198619) compounds in general. nih.gov
Future research should prioritize:
Green Chemistry Approaches: Conventional synthesis methods for thiazole derivatives often rely on hazardous reagents and can generate significant waste. nih.gov Future efforts should focus on implementing green chemistry principles, such as the use of renewable starting materials, non-toxic catalysts, and environmentally benign solvents. nih.gov Techniques like microwave irradiation, ultrasound-assisted synthesis, and mechanochemistry offer promising avenues for scalable, cost-effective, and cleaner production. nih.gov
One-Pot Synthesis: Developing facile one-pot, multi-component reactions can significantly streamline the synthesis of complex thiazole derivatives. This approach not only improves efficiency but also minimizes waste and purification steps. researchgate.net
Novel Precursors and Intermediates: The synthesis of key intermediates, such as (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, a crucial precursor for some modern drugs, highlights the need for novel and efficient synthetic pathways for such building blocks. researchgate.netasianpubs.org A patent has been filed for a method to synthesize 4-(2-chloroethyl)thiazole-2-carboxylic acid ethyl ester, indicating active research in creating new, unreported intermediates. google.com
Deepening Mechanistic Understanding of Biological Activities
While numerous studies have demonstrated the broad-spectrum biological activities of thiazole derivatives, a deeper mechanistic understanding is crucial for rational drug design and optimization. researchgate.netfabad.org.trnih.gov Thiazole-containing compounds are known to interact with a variety of biological targets, including enzymes and receptors, which can activate or inhibit biochemical pathways. nih.gov
Key areas for future investigation include:
Target Identification and Validation: For many reported biological activities, the specific molecular targets remain unknown. acs.org Future research should employ techniques like affinity chromatography, proteomics, and in-silico modeling to identify and validate the specific proteins or nucleic acids with which these compounds interact. For instance, some thiazole derivatives have been identified as inhibitors of DNA gyrase and topoisomerase II, and as modulators of bacterial cell wall synthesis. acs.orgnih.gov
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are essential to understand how modifications to the thiazole core and its substituents influence biological activity. nih.govnih.gov This knowledge is pivotal for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. fabad.org.tr For example, studies on thiazole-4-acylsulfonamide derivatives as ChemR23 inhibitors have successfully identified potent compounds through sequential SAR studies. nih.gov
Inhibition Mechanisms: For derivatives that act as enzyme inhibitors, such as those targeting acetylcholinesterase or c-Jun N-terminal kinase (JNK), detailed kinetic and structural studies are needed to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, or allosteric). acs.orgnih.gov
Development of Targeted Drug Delivery Systems
To enhance the therapeutic efficacy and minimize off-target side effects of potent thiazole-based compounds, the development of targeted drug delivery systems (TDDS) is a critical future direction. youtube.comyoutube.com TDDS can deliver drugs specifically to the site of action, such as tumor tissues or inflamed areas, thereby increasing local drug concentration and reducing systemic toxicity. youtube.com
Promising strategies for future research include:
Nanocarrier-Based Delivery: Encapsulating thiazole derivatives within nanocarriers like liposomes, polymers, or nanoparticles can improve their solubility, stability, and pharmacokinetic profiles. youtube.com These carriers can be further functionalized with targeting ligands (e.g., antibodies, peptides) to achieve active targeting to specific cells or tissues. youtube.com
Prodrug Approaches: Designing prodrugs of thiazole-based compounds that are activated by specific enzymes or conditions prevalent at the target site is another viable strategy. This approach can improve drug selectivity and reduce premature degradation.
Stimuli-Responsive Systems: The development of "smart" delivery systems that release their therapeutic cargo in response to specific stimuli, such as changes in pH or temperature at the disease site, holds significant promise for controlled and targeted drug release. youtube.com
Clinical Translation Potential of Lead Compounds
The ultimate goal of medicinal chemistry research is the translation of promising lead compounds into clinically effective drugs. Currently, over 90 thiazole-containing derivatives are under clinical investigation for various diseases. researchgate.net
To facilitate the clinical translation of novel this compound derivatives, future research must focus on:
Preclinical Development: Promising lead compounds must undergo rigorous preclinical evaluation, including comprehensive in vivo efficacy studies in relevant animal models of disease.
Pharmacokinetics and Toxicology: Detailed pharmacokinetic (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to assess the safety and druggability of lead candidates. fabad.org.tr Improving the pharmacokinetic profile was a key driver in the development of novel thiazole-based ChemR23 inhibitors. nih.gov
Identification of Biomarkers: Identifying biomarkers that can predict patient response to treatment with these novel agents will be crucial for designing successful clinical trials and for personalized medicine approaches.
Environmental Impact and Degradation Studies
As the production and use of thiazole derivatives increase, it is imperative to consider their potential environmental impact. While specific data on this compound is limited, the broader class of thiazole compounds warrants investigation.
Future research should address:
Biodegradability: Studies are needed to assess the biodegradability of this compound and its key derivatives in various environmental compartments (soil, water).
Ecotoxicity: The potential toxicity of these compounds to non-target organisms, such as aquatic life and soil microorganisms, should be evaluated.
Development of "Benign by Design" Compounds: Integrating principles of environmental science into the drug design process can lead to the development of effective therapeutic agents that are also readily degradable and have minimal environmental persistence. The push for green synthesis of thiazole derivatives is a step in this direction, aiming to minimize environmental impact from the manufacturing process itself. nih.gov
Q & A
Q. What are the key synthetic routes for Ethyl 2-chlorothiazole-4-acetate, and how do reaction conditions influence yield?
this compound is synthesized via esterification or substitution reactions involving thiazole precursors. For example, chloroacetylation of ethyl thiazole-4-acetate derivatives using chlorinating agents (e.g., Cl2 or SOCl2) under anhydrous conditions yields the target compound. Optimization of temperature (typically 60–80°C) and solvent polarity (e.g., dichloromethane or THF) is critical to minimize side reactions like hydrolysis .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- <sup>1</sup>H NMR : The ester methyl group (CH3) appears as a triplet at δ 1.2–1.4 ppm, while the thiazole ring protons resonate as doublets between δ 7.2–8.0 ppm.
- IR : Strong absorption at ~1740 cm<sup>−1</sup> (C=O stretch of ester) and 680 cm<sup>−1</sup> (C-Cl stretch).
- MS : Molecular ion peak at m/z 205 (M<sup>+</sup>), with fragmentation patterns confirming the thiazole and acetate moieties .
Advanced Research Questions
Q. What strategies resolve contradictions in regioselectivity during the synthesis of thiazole derivatives like this compound?
Regioselectivity challenges arise in electrophilic substitution on the thiazole ring. Computational modeling (DFT) predicts electron density distribution, guiding reagent choice. For instance, chlorination at the 2-position is favored due to electron-withdrawing effects of the ester group at C4. Experimental validation via HPLC monitoring (C18 column, acetonitrile/water gradient) confirms product distribution .
Q. How does this compound serve as a precursor in medicinal chemistry, and what analytical methods validate its intermediates?
This compound is a key intermediate for bioactive thiazole analogs (e.g., antimicrobial agents). Post-synthetic modifications (e.g., coupling with amines) yield target molecules. Purity is assessed via reverse-phase HPLC (≥95% purity threshold), while LC-MS tracks intermediates. For example, coupling with 4-nitrophenyl groups (as in ) requires rigorous removal of unreacted starting materials using column chromatography (silica gel, ethyl acetate/hexane) .
Q. What are the crystallographic parameters of this compound, and how do they inform structure-activity relationships (SAR)?
Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic crystal system with space group P21/c. Bond angles and lengths (e.g., C-Cl bond: 1.73 Å) correlate with electronic effects impacting SAR. For instance, the planar thiazole ring facilitates π-π stacking in receptor binding, as observed in analogs like Ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate ( ) .
Methodological Challenges
Q. How can researchers address inconsistencies in reported biological activity data for thiazole-4-acetate derivatives?
Discrepancies often stem from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardization using positive controls (e.g., ciprofloxacin for antimicrobial assays) and dose-response curves (IC50 values) improves reproducibility. Meta-analysis of literature data (e.g., vs. 18) identifies outliers due to impurities or protocol deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
